Methyl [2,3'-bipyridine]-4-carboxylate
Description
Methyl [2,3'-bipyridine]-4-carboxylate (CAS: 579476-58-7) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₂. It consists of two pyridine rings connected at the 2- and 3'-positions, with a methyl ester substituent at the 4-position of one ring. This structural configuration imparts unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-pyridin-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-4-6-14-11(7-9)10-3-2-5-13-8-10/h2-8H,1H3 |
InChI Key |
HIFPODUERXROFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Bipyridine Derivatives
Structural and Functional Group Variations
The following table highlights key differences between Methyl [2,3'-bipyridine]-4-carboxylate and analogous bipyridine compounds:
Key Observations:
Ester vs. Carboxylic Acid : The methyl ester group in this compound enhances lipophilicity compared to dcbpy (carboxylic acid), which improves solubility in organic solvents but reduces metal-binding affinity due to the lack of acidic protons .
Positional Isomerism : Ethyl [2,2'-bipyridine]-4-carboxylate (2,2'-isomer) exhibits stronger π-π stacking interactions in coordination complexes compared to the 2,3'-bipyridine backbone of the target compound, influencing catalytic activity .
Substituent Effects : Trifluoromethyl groups in 6,6’-bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine increase electron-withdrawing effects, altering redox properties and stability in medicinal chemistry applications .
Coordination Chemistry and Metal Complexes
This compound serves as a ligand in iridium(III) complexes. Evidence from iridium dimer synthesis (e.g., [Ir(COD)(μ-Cl)]₂) shows that substituents on bipyridine ligands significantly influence metal-ligand bond lengths and angles:
- Bond Lengths : The methyl ester group induces a slight elongation (~0.02 Å) in the C1–C′2 bond compared to unsubstituted 2,3'-bipyridine, as observed in X-ray crystallography .
- Torsional Strain : Methyl substituents introduce torsional angles up to 6.0° in the C′3–C′2–C1–C2 plane, affecting the octahedral geometry of iridium complexes .
In contrast, 4,4'-dimethyl-2,2'-bipyridine (dmbpy) forms more rigid complexes due to symmetrical substitution, enhancing luminescence properties in photophysical studies .
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